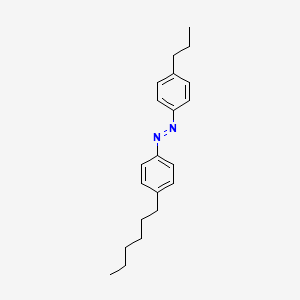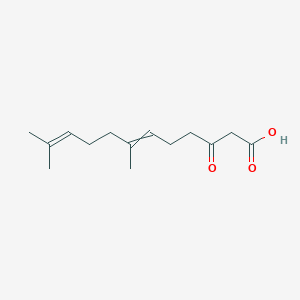
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is a chemical compound characterized by its unique structure, which includes a dodeca-6,10-dienoic acid backbone with methyl groups at the 7th and 11th positions and a keto group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid typically involves multi-step organic reactions. One common approach is the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the keto and methyl groups, play a crucial role in its binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6,10-Dodecadienoic acid, 7,11-dimethyl-3-oxo-: This compound shares a similar structure but may differ in the position of functional groups.
2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester: Another structurally related compound with different functional groups and applications.
Uniqueness
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
103739-04-4 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
7,11-dimethyl-3-oxododeca-6,10-dienoic acid |
InChI |
InChI=1S/C14H22O3/c1-11(2)6-4-7-12(3)8-5-9-13(15)10-14(16)17/h6,8H,4-5,7,9-10H2,1-3H3,(H,16,17) |
InChI Key |
YABAMDRUVJTGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
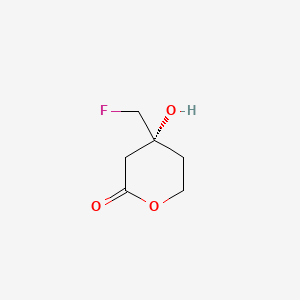
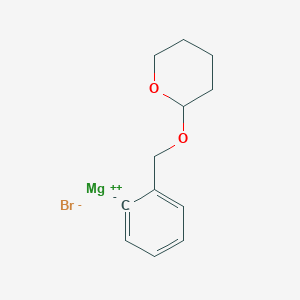
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
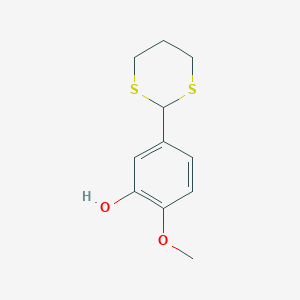
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)

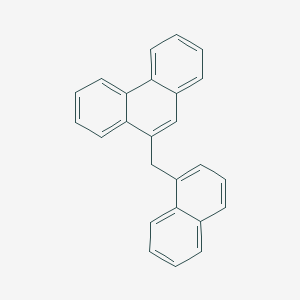

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
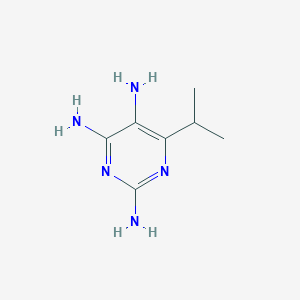
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
